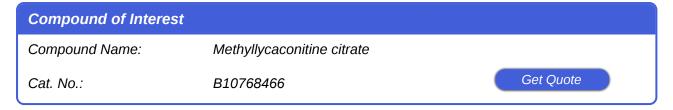


A Technical Guide to the Physicochemical Properties of Methyllycaconitine Citrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (MLA) is a norditerpenoid alkaloid isolated from the seeds of Delphinium species, commonly known as larkspurs.[1][2] It is a potent and selective antagonist of the $\alpha7$ neuronal nicotinic acetylcholine receptor ($\alpha7$ -nAChR).[2][3][4][5] Due to its high affinity and selectivity, MLA has become an invaluable molecular probe for studying the pharmacology of this receptor subtype and is being investigated for its therapeutic potential.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of **Methyllycaconitine citrate**, the common commercially available salt form, to support research and drug development efforts.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Data of Methyllycaconitine Citrate



Property	Value	Source
Chemical Name	$[1\alpha,4(S),6\beta,14\alpha,16\beta]$ -20-Ethyl-1,6,14,16-tetramethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8-diol citrate	[4]
Synonyms	MLA, MLA citrate	[3][6][7]
CAS Number	351344-10-0 (for citrate salt)	[4]
Molecular Formula	C37H50N2O10 · C6H8O7	[4]
Molecular Weight	874.93 g/mol	[4][6]
Appearance	White solid	[8]
Purity	≥95% (HPLC)	[4]
Melting Point	The free base melts at 128 °C (amorphous); specific data for the citrate salt is not readily available. The hydriodide and perchlorate salts melt at 201 °C and 195 °C, respectively.[1]	[1]
Solubility	Soluble to 100 mM in water and DMSO.[4][6] Also reported as 42 mg/mL in H ₂ O.[8] The free base is soluble in chloroform but not well in water.[1]	[4][6][8]
рКа	A specific pKa value for Methyllycaconitine has not been officially recorded. However, it is considered to be a weak base.[1]	[1]
Stability & Storage	Store at -20°C.[4] Stock solutions can be stored at	[3][4][9]



	-80°C for up to 6 months or at -20°C for 1 month.[3] The solid form is stable for at least 4 years when stored at -20°C.[9]	
Biological Source	Delphinium brownii seeds	[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following are standardized protocols for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.

Methodology:

- Preparation: Add an excess amount of Methyllycaconitine citrate to a vial containing a known volume of purified water (or a relevant buffer system, e.g., PBS pH 7.4).
- Equilibration: Seal the vials and agitate them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[10]
- Phase Separation: Allow the samples to stand to permit the settling of undissolved solid.
 Subsequently, centrifuge the samples to pellet any remaining suspended particles.[10]
- Sample Analysis: Carefully extract a known volume of the supernatant. Dilute the
 supernatant with an appropriate solvent and analyze the concentration of the dissolved
 Methyllycaconitine citrate using a validated analytical technique, such as HighPerformance Liquid Chromatography with UV detection (HPLC-UV).[10]
- Calculation: The solubility is determined from the measured concentration in the saturated supernatant and is typically expressed in mg/mL or mM.



Melting Point Determination

The melting point provides an indication of the purity of a crystalline solid.

Methodology:

- Sample Preparation: Finely powder a small amount of dry **Methyllycaconitine citrate**. Pack the powder into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube into the sample holder of a calibrated melting point apparatus.[10]
- Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.[10]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical compounds.

Methodology:

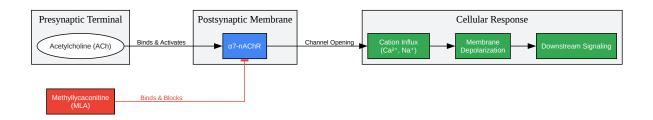
- System Preparation: Use a suitable HPLC system equipped with a UV detector and a C18 reversed-phase column.
- Mobile Phase: Prepare an appropriate mobile phase, which could consist of a mixture of an
 aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g.,
 acetonitrile or methanol). The specific gradient or isocratic conditions would need to be
 optimized.
- Sample Preparation: Prepare a stock solution of **Methyllycaconitine citrate** in a suitable solvent (e.g., water or DMSO) at a known concentration.
- Injection and Analysis: Inject a known volume of the sample solution into the HPLC system.



 Data Analysis: The purity is calculated by determining the area of the main peak corresponding to Methyllycaconitine citrate as a percentage of the total area of all peaks detected in the chromatogram.

Mechanism of Action and Signaling Pathway

Methyllycaconitine citrate is a potent and selective antagonist of the $\alpha7$ nicotinic acetylcholine receptor ($\alpha7$ -nAChR).[2][3][4][5] These receptors are ligand-gated ion channels that are permeable to cations, including Na⁺ and Ca²⁺. The binding of the endogenous agonist, acetylcholine (ACh), to the $\alpha7$ -nAChR triggers the opening of the channel, leading to cation influx and subsequent cellular responses. MLA competitively binds to the receptor, preventing ACh from binding and thereby inhibiting this downstream signaling cascade.[11]



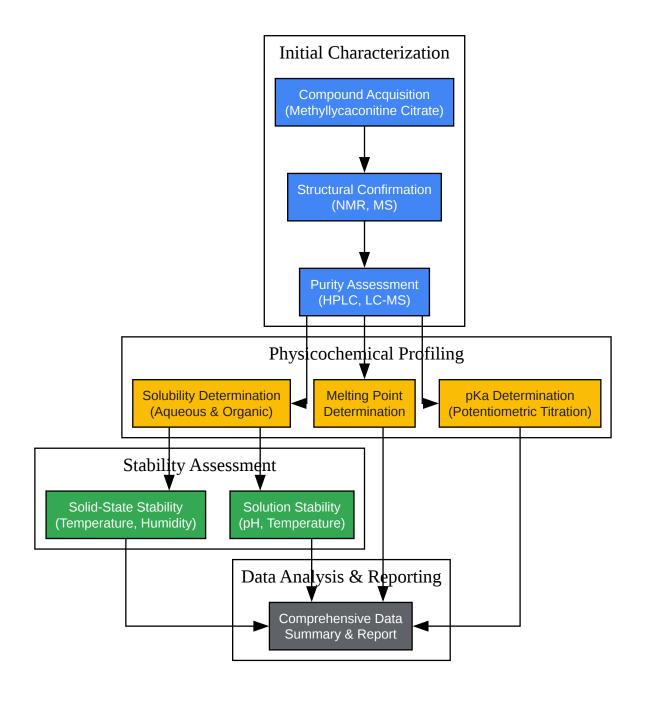
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Caption: Antagonistic action of Methyllycaconitine (MLA) on the α 7-nAChR signaling pathway.

Experimental Workflow

The physicochemical characterization of an alkaloid like **Methyllycaconitine citrate** follows a logical workflow to ensure a comprehensive understanding of its properties.





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Caption: General experimental workflow for the physicochemical characterization of an alkaloid.

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